Cyclohexane (CAS 110-82-7) is a highly pure, alicyclic hydrocarbon that serves as a foundational non-polar solvent and chemical intermediate in industrial and laboratory settings. Characterized by a boiling point of 80.7 °C and a relatively high melting point of 6.5 °C, it provides an exceptionally stable, inert environment for organic synthesis, polymer manufacturing, and extraction processes. As a critical precursor to adipic acid and caprolactam, cyclohexane is deeply integrated into global nylon production workflows. For procurement and material selection, its value lies in its unique combination of favorable phase-change thermodynamics, high optical transparency, and a significantly safer toxicological profile compared to linear and aromatic alternatives [1].
Generic substitution of cyclohexane with closely related non-polar solvents frequently compromises safety, analytical precision, or process efficiency. Replacing it with n-hexane introduces severe occupational hazards, as n-hexane metabolizes into 2,5-hexanedione, causing peripheral neuropathy and triggering strict regulatory exposure limits [1]. Conversely, substituting with benzene—while offering similar boiling characteristics—introduces Group 1 carcinogenicity, strong UV absorbance that blinds optical detectors below 278 nm, and inferior cryoscopic properties [2]. Consequently, cyclohexane is not merely an interchangeable hydrocarbon, but a highly specific selection required to maintain regulatory compliance, analytical baseline stability, and optimal thermodynamic performance in specialized distillations and freeze-drying operations.
When selecting a non-polar extraction or process solvent, the toxicological profile directly impacts facility safety protocols and ventilation engineering costs. n-Hexane is a known neurotoxin that metabolizes into 2,5-hexanedione, leading to peripheral neuropathy, which has prompted NIOSH to enforce a strict Recommended Exposure Limit (REL) of 50 ppm. Cyclohexane does not undergo this neurotoxic metabolic pathway and maintains a significantly safer NIOSH REL of 300 ppm[1]. This allows facilities to utilize cyclohexane in large-scale extractions and chromatography workflows without the extreme engineering controls and health liabilities associated with n-hexane.
| Evidence Dimension | NIOSH Recommended Exposure Limit (REL) and Neurotoxicity |
| Target Compound Data | 300 ppm (No peripheral neuropathy) |
| Comparator Or Baseline | n-Hexane: 50 ppm (Causes peripheral neuropathy) |
| Quantified Difference | 6-fold higher permissible exposure limit and absence of neuropathic metabolites. |
| Conditions | Occupational exposure limits (10-hour TWA) |
Procurement teams can drastically reduce occupational health liabilities and ventilation compliance costs by substituting n-hexane with cyclohexane.
For analytical applications relying on freezing point depression, such as molar mass determination or the optimization of lyophilization (freeze-drying) cycles, the solvent's cryoscopic constant (Kf) dictates the sensitivity of the measurement. Cyclohexane exhibits an exceptionally high Kf of approximately 20.0 K·kg/mol, coupled with a highly accessible freezing point of 6.5 °C. In contrast, benzene, a historical alternative, offers a Kf of only 5.12 K·kg/mol[1]. This means cyclohexane provides roughly four times the temperature depression per mole of solute, yielding significantly higher analytical precision and making it a superior matrix for the freeze-drying of non-polar pharmaceutical intermediates.
| Evidence Dimension | Cryoscopic Constant (Kf) |
| Target Compound Data | 20.0 K·kg/mol |
| Comparator Or Baseline | Benzene: 5.12 K·kg/mol |
| Quantified Difference | 3.9x greater freezing point depression sensitivity. |
| Conditions | Standard cryoscopic measurement at atmospheric pressure |
Select cyclohexane to achieve maximum sensitivity in freezing point depression assays and to optimize freeze-drying matrices for non-polar compounds.
In high-performance liquid chromatography (HPLC) and UV-Vis spectroscopy, the solvent must not interfere with the optical absorption of the target analytes. Cyclohexane features an excellent UV cutoff of 195 nm, allowing for the detection of compounds with deep-UV chromophores. Aromatic substitutes like benzene and toluene absorb strongly in the ultraviolet region, with UV cutoffs of 278 nm and 285 nm, respectively [1]. Using benzene or toluene as a mobile phase or diluent effectively 'blinds' the detector to any analyte absorbing below these wavelengths, making cyclohexane the mandatory choice for broad-spectrum optical analysis of non-polar substances.
| Evidence Dimension | UV-Visible Absorption Cutoff |
| Target Compound Data | 195 nm |
| Comparator Or Baseline | Benzene: 278 nm |
| Quantified Difference | 83 nm extension into the deep-UV range. |
| Conditions | Spectroscopic solvent baseline (T1cm < 10%) |
Essential for analytical buyers who require a non-polar solvent that permits unhindered UV detection of analytes down to 195 nm.
The production of absolute (anhydrous) ethanol requires breaking the ethanol-water binary azeotrope using a third component, or entrainer. Historically, benzene was used, but its Group 1 carcinogenicity makes it unacceptable for modern pharmaceutical and food-grade solvent production. Cyclohexane serves as a highly effective, non-carcinogenic replacement, forming a ternary azeotrope with water and ethanol (7% water, 17% ethanol, 76% cyclohexane) that boils at 62.1 °C [1]. This allows for the continuous, economical distillation of water from the mixture while completely eliminating the severe health risks and regulatory burdens associated with benzene entrainers.
| Evidence Dimension | Ternary Azeotrope Formation and Toxicity |
| Target Compound Data | Forms 62.1 °C ternary azeotrope; non-carcinogenic |
| Comparator Or Baseline | Benzene: Forms similar azeotrope; Group 1 Carcinogen |
| Quantified Difference | Maintains low-temperature azeotropic dehydration capability while eliminating carcinogenic risk. |
| Conditions | Heterogeneous azeotropic distillation of ethanol/water at atmospheric pressure |
Enables process engineers to design safe, compliant, and efficient dehydration workflows for producing anhydrous solvents without using carcinogenic entrainers.
Directly leverages cyclohexane's low UV cutoff (195 nm) to allow deep-UV detection of non-polar analytes, avoiding the baseline interference seen with aromatic solvents like benzene or toluene [1].
Utilizes cyclohexane's exceptionally high cryoscopic constant (20.0 K·kg/mol) and convenient 6.5 °C freezing point to create efficient, highly sublimable matrices for freeze-drying sensitive compounds [2].
Capitalizes on cyclohexane's safer toxicological profile (NIOSH REL 300 ppm) to replace neurotoxic n-hexane in industrial extraction workflows, drastically reducing ventilation costs and occupational health liabilities [3].
Applied in chemical manufacturing to break the ethanol-water azeotrope, allowing the continuous distillation of anhydrous ethanol at 62.1 °C without the regulatory and health burdens of using carcinogenic benzene [4].
Flammable;Irritant;Health Hazard;Environmental Hazard